

Analytical methods for quantifying Methyl 4-(propylamino)benzoate

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Compound of Interest

Compound Name: Methyl 4-(propylamino)benzoate

CAS No.: 317321-39-4

Cat. No.: B3124220

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Application Note: Advanced Analytical Workflows for the Quantification of **Methyl 4-(propylamino)benzoate**

Executive Summary

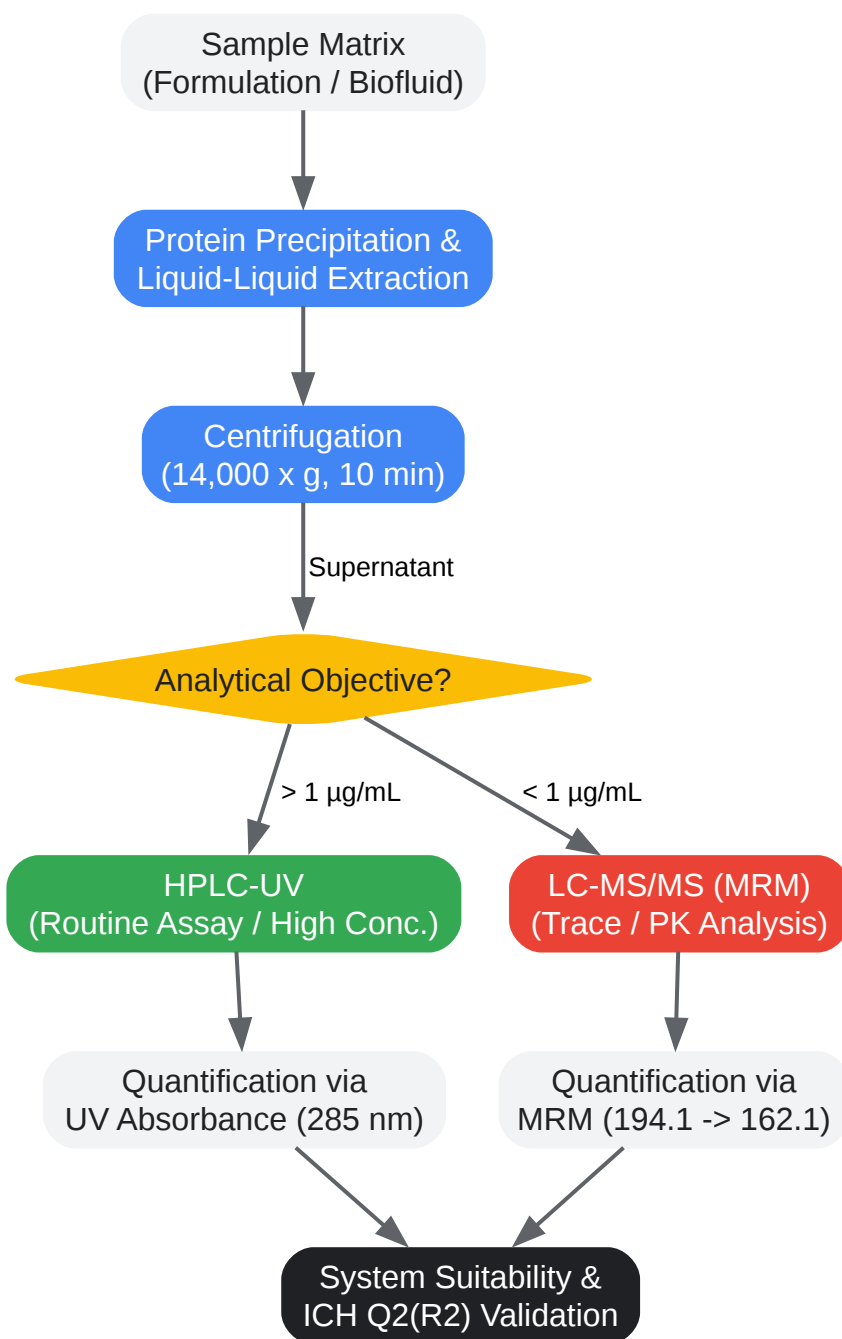
Methyl 4-(propylamino)benzoate (CAS: 317321-39-4) is a structurally significant para-aminobenzoic acid (PABA) derivative utilized as a synthetic intermediate and potential bioactive scaffold. Due to its physicochemical properties—specifically its secondary amine and ester linkages—accurate quantification requires meticulously designed chromatographic conditions. This guide details two orthogonal, self-validating analytical methodologies: a high-throughput HPLC-UV method for routine formulation assay, and a hypersensitive LC-MS/MS method for trace-level bioanalysis and impurity profiling.

Physicochemical Rationale & Methodological Design

As a Senior Application Scientist, I do not merely select parameters; I engineer them based on the molecule's fundamental chemistry.

- **Stationary Phase Selection:** The molecule possesses a hydrophobic propyl chain and a polar secondary amine. A sub-2 μm C18 stationary phase is selected. **Causality:** The C18 ligand provides optimal hydrophobic retention for the propyl and aromatic moieties, while the sub-2 μm particle size minimizes eddy diffusion (per the van Deemter equation), ensuring high theoretical plate counts and sharp peak symmetries required to resolve the analyte from its hydrolysis degradation products[1].
- **Mobile Phase Chemistry:** An acidic aqueous phase (0.1% Formic Acid, pH \sim 2.7) paired with Acetonitrile. **Causality:** The secondary amine must be maintained in a fully protonated state (pH < pKa) to prevent secondary electrostatic interactions with residual column silanols, which causes severe peak tailing. Furthermore, formic acid acts as a volatile proton donor, exponentially increasing ionization efficiency in the ESI+ source for mass spectrometry.
- **Detection Wavelength (HPLC-UV):** 285 nm. **Causality:** The conjugated π -electron system of the para-aminobenzoate core exhibits a distinct absorption maximum () near 285 nm. Monitoring at this wavelength maximizes the signal-to-noise ratio while actively filtering out background absorbance from the mobile phase and non-conjugated matrix interferences[2].

Analytical Workflow & Decision Matrix



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Analytical decision tree and sample preparation workflow for **Methyl 4-(propylamino)benzoate**.

Experimental Protocols

Universal Sample Preparation (Protein Precipitation)

Self-Validating Mechanism: This extraction protocol incorporates an Internal Standard (IS) at step 1. By introducing the IS before any physical manipulation, the method inherently corrects for volumetric losses, matrix effects, and extraction inefficiencies, ensuring absolute trustworthiness of the final calculated concentration.

- **Aliquot:** Transfer 100 μL of the sample matrix into a 1.5 mL low-bind microcentrifuge tube.
- **Internal Standard Addition:** Add 10 μL of IS working solution (Benzocaine-d4, 1 $\mu\text{g}/\text{mL}$). Vortex briefly.
- **Precipitation:** Add 500 μL of ice-cold Acetonitrile. **Causality:** Cold organic solvent rapidly denatures matrix proteins while keeping the highly soluble target analyte in the liquid phase.
- **Agitation:** Vortex vigorously for 60 seconds to ensure complete phase mixing.
- **Centrifugation:** Spin at 14,000 x g for 10 minutes at 4°C. **Causality:** High g-force tightly pellets the denatured proteins, preventing micro-particulates from clogging the sub-2 μm UHPLC column frits.
- **Transfer:** Carefully transfer 400 μL of the supernatant to an amber autosampler vial.

Protocol A: High-Throughput HPLC-UV (Routine Assay)

Designed for bulk API release and formulation testing where analyte concentrations exceed 1 $\mu\text{g}/\text{mL}$.

Table 1: HPLC-UV Method Parameters

Parameter	Specification	Rationale
Column	C18, 50 x 2.1 mm, 1.7 μ m	Maximizes resolution of structurally similar impurities[1].
Mobile Phase A	0.1% Formic Acid in Water	Maintains protonation of the secondary amine.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Elutes the hydrophobic analyte efficiently.
Gradient	5% B to 95% B over 3.0 min	Rapid throughput while ensuring baseline separation.
Flow Rate	0.4 mL/min	Optimal linear velocity for 2.1 mm ID columns.
Column Temp	40 $^{\circ}$ C	Reduces backpressure and improves mass transfer kinetics.
Detection	UV at 285 nm	Targets the of the PABA conjugated system[2].
Injection Vol	2.0 μ L	Prevents column overloading and peak broadening.

Protocol B: Hypersensitive LC-MS/MS (Trace Analysis)

Designed for pharmacokinetic (PK) bioanalysis and trace impurity profiling where sensitivity demands are in the ng/mL or pg/mL range.

Table 2: LC-MS/MS MRM Transitions and Parameters

Parameter	Specification
Ionization Mode	Electrospray Ionization Positive (ESI+)
Capillary Voltage	3.0 kV
Desolvation Temp	450 °C
	194.1
Analyte MRM (Quantifier)	162.1 m/z (CE: 15 eV) (Loss of methanol from ester)
	194.1
Analyte MRM (Qualifier)	120.1 m/z (CE: 25 eV) (Loss of propyl group and ester)
	170.1
IS MRM (Benzocaine-d4)	142.1 m/z (CE: 15 eV)

System Suitability & Validation Framework

To guarantee data integrity, the analytical batch must operate as a closed-loop validation system based on ICH Q2(R2) guidelines[3]. The sequence is programmed to inject a Continuing Calibration Verification (CCV) standard every 10 samples. If the CCV drifts beyond $\pm 5\%$ of its nominal concentration, the sequence automatically halts.

Table 3: ICH Q2(R2) Validation Criteria for Batch Authorization

Performance Characteristic	ICH Q2(R2) Testing Requirement	Strict Acceptance Criteria
System Precision	6 replicate injections of mid-level standard	Peak Area RSD 2.0%; Tailing Factor 1.5
Linearity (Response)	Minimum of 5 concentrations across the range	; Residuals ±10%
Accuracy	Matrix spiked at 3 levels (80%, 100%, 120%)	95.0% – 105.0% Recovery
Specificity	Injection of blank matrix and mobile phase	No interfering peaks at Analyte/IS RT
Robustness	Deliberate variations in flow rate (±0.05 mL/min)	Resolution between analyte and impurities > 2.0

References

1.[2] Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Latin American Journal of Pharmacy. 2.[3] ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). 3.[1] The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. MDPI Molecules.

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